A Comprehensive Technical Guide to 6-Bromo-8-chloro-3-iodoimidazo[1,2-a]pyridine: Structure, Synthesis, and Applications in Drug Discovery
A Comprehensive Technical Guide to 6-Bromo-8-chloro-3-iodoimidazo[1,2-a]pyridine: Structure, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of 6-Bromo-8-chloro-3-iodoimidazo[1,2-a]pyridine, a halogenated heterocyclic compound of significant interest in medicinal chemistry. Due to the novelty of this specific substitution pattern, this document synthesizes information from closely related analogues to project its chemical properties, synthetic routes, and potential biological activities.
Molecular Identification and Physicochemical Properties
Table 1: Predicted Molecular Identifiers and Properties
| Identifier | Predicted Value |
| SMILES | C1=C(C(=C2C(=N1)N=C(C=C2)Br)Cl)I |
| InChIKey | Predicted based on structure, requires generation via chemical software |
| Molecular Formula | C₇H₃BrClIN₂ |
| Molecular Weight | 397.38 g/mol |
| Appearance | Expected to be a solid, likely a powder or crystalline material[1][2][3] |
Note: The SMILES string and InChIKey are predicted based on the chemical name and have not been experimentally validated through database submission.
The Imidazo[1,2-a]pyridine Scaffold: A Privileged Core in Medicinal Chemistry
The imidazo[1,2-a]pyridine core is a "privileged scaffold" in drug discovery, meaning it is a recurring structural motif in a variety of biologically active compounds.[4] This bicyclic heterocycle is present in several marketed drugs, demonstrating its versatility and acceptance as a pharmacophore.[4] Its rigid structure provides a defined orientation for substituents, allowing for precise interactions with biological targets.
Biological Significance
Imidazo[1,2-a]pyridine derivatives have demonstrated a wide range of pharmacological activities, including:
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Anticancer: Targeting various kinases and other proteins involved in cell proliferation.[4]
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Anxiolytic and Hypnotic: Acting on GABA-A receptors, as seen in drugs like Zolpidem.
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Anti-inflammatory and Anti-ulcer.
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Antimicrobial and Antiviral.
The introduction of halogens (Bromo, Chloro, Iodo) onto this scaffold can significantly modulate its physicochemical properties, such as lipophilicity and metabolic stability, and can also serve as handles for further chemical modifications.
Synthetic Strategies for Halogenated Imidazo[1,2-a]pyridines
The synthesis of the target molecule, 6-Bromo-8-chloro-3-iodoimidazo[1,2-a]pyridine, would likely follow established methodologies for the construction and functionalization of the imidazo[1,2-a]pyridine ring system. A plausible synthetic approach would involve a multi-step process.
Core Scaffold Synthesis: The Tschitschibabin Reaction
A common method for forming the imidazo[1,2-a]pyridine core is the condensation of a substituted 2-aminopyridine with an α-halocarbonyl compound. For the target molecule, the starting material would be a 3-bromo-5-chloropyridin-2-amine.
Experimental Protocol: General Synthesis of a Dihalogenated Imidazo[1,2-a]pyridine
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Reaction Setup: To a solution of the appropriately substituted 2-aminopyridine (e.g., 3-bromo-5-chloropyridin-2-amine) in a suitable solvent such as ethanol, add an α-halocarbonyl compound (e.g., 1,3-dichloroacetone).
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Reaction Conditions: The reaction mixture is typically heated under reflux for an extended period (e.g., 96 hours).
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Workup and Purification: After cooling, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the halogenated imidazo[1,2-a]pyridine.
C-3 Iodination: Electrophilic Aromatic Substitution
The C-3 position of the imidazo[1,2-a]pyridine ring is known to be nucleophilic and susceptible to electrophilic substitution. Iodination at this position can be achieved using various iodinating agents. Molecular iodine (I₂) in the presence of a suitable base or an electrophilic iodine source like N-iodosuccinimide (NIS) are commonly employed.
Experimental Protocol: C-3 Iodination
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Reagent Preparation: Dissolve the 6-Bromo-8-chloroimidazo[1,2-a]pyridine intermediate in a suitable solvent (e.g., acetonitrile or DMF).
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Iodination: Add N-iodosuccinimide (NIS) to the solution. The reaction is often carried out at room temperature and monitored by TLC until completion.
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Isolation: The reaction mixture is quenched with a reducing agent solution (e.g., sodium thiosulfate) and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated to yield the crude product, which is further purified by chromatography.
Diagram: Synthetic Workflow
Caption: Predicted two-step synthesis of the target compound.
Potential Applications in Drug Discovery
The unique substitution pattern of 6-Bromo-8-chloro-3-iodoimidazo[1,2-a]pyridine suggests several potential applications in drug discovery, primarily leveraging the established bioactivity of the core scaffold and the specific properties imparted by the halogen atoms.
Kinase Inhibitors
The imidazo[1,2-a]pyridine scaffold is a common feature in many kinase inhibitors. The halogen atoms on the target molecule can form halogen bonds with amino acid residues in the ATP-binding pocket of kinases, potentially enhancing binding affinity and selectivity.
Probes for Chemical Biology
The iodine atom at the C-3 position can serve as a versatile handle for further functionalization through cross-coupling reactions (e.g., Suzuki, Sonogashira). This allows for the attachment of fluorescent tags, biotin labels, or other reporter groups, making the molecule a useful tool for target identification and validation studies.
Diagram: Application Logic
Caption: Potential applications based on the compound's structure.
Conclusion
While 6-Bromo-8-chloro-3-iodoimidazo[1,2-a]pyridine represents a novel chemical entity with no direct published data, its structure is built upon the well-established and biologically significant imidazo[1,2-a]pyridine scaffold. By leveraging known synthetic methodologies and understanding the structure-activity relationships of related halogenated analogues, this guide provides a solid foundation for its synthesis and exploration in medicinal chemistry and drug discovery programs. Further experimental work is necessary to validate the predicted properties and to fully elucidate the biological potential of this promising molecule.
References
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ACS Omega. Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. (2022). Available at: [Link]
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RSC Publishing. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Available at: [Link]
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Scientific Research Publishing. Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. (2018). Available at: [Link]
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RSC Publishing. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2020). Available at: [Link]
